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Compound of Interest

Compound Name: Leesggglvgpggsmk acetate

Cat. No.: B15584736

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide "Leesggglvgpggsmk acetate” is a known fragment resulting from the
proteolysis of the therapeutic monoclonal antibody, Infliximab.[1] To date, there is a lack of
publicly available experimental data specifically detailing the three-dimensional structure or
biological activity of this isolated peptide. This guide, therefore, presents a predicted structure
based on its amino acid sequence using established computational methodologies. The
experimental protocols described are generalized standard procedures for peptide synthesis,
characterization, and structure determination.

Predicted Physicochemical Properties

The initial step in characterizing a peptide is to determine its fundamental physicochemical
properties. These properties, derived from the amino acid sequence (Leu-Glu-Glu-Ser-Gly-Gly-
Gly-Leu-Val-GIn-Pro-Gly-Gly-Ser-Met-Lys), are crucial for predicting its behavior in various
biochemical assays and for designing experimental protocols. The properties of
Leesggglvgpggsmk are summarized in the table below.
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Property Predicted Value Method/Tool
Sequence LEESGGGLVQPGGSMK

Molecular Formula C66H112N18026S

Molecular Weight 1605.76 g/mol Mass Spectrometry
Isoelectric Paoint (pl) 4.05 Sequence-based calc.
Net Charge at pH 7 -2 Sequence-based calc.
Hydrophobicity (GRAVY) -0.481 Kyte & Doolittle

These values are computationally predicted and require experimental verification.

In-Silico Structure Prediction

De novo prediction methods are employed to model the three-dimensional structure of peptides
when experimental data is unavailable. Tools like PEP-FOLD utilize a structural alphabet
approach, which describes the conformations of short, overlapping peptide fragments, to
assemble a global 3D model.[2][3][4]

Logical Workflow for Structure Prediction

The process begins with the primary amino acid sequence and progresses through several
computational steps to generate and refine a set of predicted 3D models. The most
energetically favorable and representative model is then selected.
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Caption: Workflow for de novo peptide structure prediction.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b15584736?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Based on this methodology, the predicted structure of Leesggglvgpggsmk is likely to be a
flexible, linear peptide. The presence of multiple glycine residues imparts significant
conformational freedom, suggesting that the peptide does not adopt a single rigid structure in
solution but rather exists as an ensemble of conformations.

Experimental Protocols

To validate the predicted data and determine the actual structure and properties of
Leesggglvgpggsmk acetate, the peptide must be synthesized and characterized
experimentally.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu strategy is
widely used and involves the sequential addition of amino acids to a growing peptide chain
anchored to an insoluble resin support.[5][6][7]

Detailed Methodology:

e Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a
reaction vessel.

e First Amino Acid Coupling:

o Cleave the Fmoc protecting group from the resin using 20% piperidine in DMF for 20
minutes.

o Wash the resin thoroughly with DMF.

o Activate the carboxyl group of the first C-terminal amino acid (Fmoc-Lys(Boc)-OH) using a
coupling agent like HBTU/HOB in the presence of a base (DIEA).

o Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2
hours.

o Wash the resin to remove excess reagents.
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» Chain Elongation: Repeat the following cycle for each subsequent amino acid in the
sequence (Met, Ser, Gly, etc.):

[e]

Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

o

Washing: Wash the resin with DMF.

[¢]

Coupling: Add the next activated Fmoc-protected amino acid and allow it to couple to the
free N-terminus of the resin-bound peptide.

[¢]

Washing: Wash the resin with DMF and dichloromethane (DCM).

o Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus
by reacting the peptide-resin with acetic anhydride and DIEA in DMF.

o Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic
acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin
and remove all side-chain protecting groups.

 Purification and Verification:
o Precipitate the crude peptide in cold diethyl ether.

o Purify the peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).

o Verify the mass of the purified peptide using mass spectrometry to confirm the synthesis
was successful.[8]
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Mass Spectrometry for Peptide Identification

Mass spectrometry (MS) is essential for verifying the identity of the synthesized peptide.
Tandem MS (MS/MS) is used to confirm the amino acid sequence.[9][10][11]

Detailed Methodology:

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic
acid in water/acetonitrile).

 lonization: Introduce the sample into the mass spectrometer using electrospray ionization
(ESI) or matrix-assisted laser desorption/ionization (MALDI).[12]

e MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact
peptide (precursor ion). This should match the predicted molecular weight.

o MS2 Fragmentation: Isolate the precursor ion and subject it to collision-induced dissociation
(CID) or a similar fragmentation technique.

e MS2 Scan: Acquire the MS/MS spectrum of the resulting fragment ions.

o Data Analysis: Analyze the fragmentation pattern. The mass differences between adjacent
peaks in the b- and y-ion series correspond to the masses of individual amino acid residues,
confirming the peptide's sequence.[13]

NMR Spectroscopy for 3D Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the
high-resolution 3D structure of peptides in solution.[14][15][16]

Detailed Methodology:

o Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 90%
H20 / 10% D20 phosphate buffer) to a concentration of >0.5 mM.[16]

¢ NMR Data Acquisition:
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o Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or
higher).

o TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same
amino acid spin system.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in
space (< 5 A), providing distance restraints between different parts of the peptide.[17]

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their attached
nitrogen or carbon atoms (requires >N or 13C labeling).

e Resonance Assignment: Use the TOCSY and HSQC spectra to assign all the proton, carbon,
and nitrogen signals to specific atoms in specific amino acid residues along the peptide
chain.

e Structural Restraint Generation:

o Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton
distance restraints.

o Measure scalar couplings (J-couplings) from high-resolution 1D or 2D spectra to derive
dihedral angle restraints.

e Structure Calculation and Refinement:

o Use the experimental restraints (distances and angles) in a molecular dynamics or
simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D
structures that are consistent with the NMR data.

o Refine the structures in a water box to produce a final, energetically favorable ensemble of
conformations.
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Caption: Experimental workflow for peptide structure determination by NMR.

Biological Context: The TNF-a Signaling Pathway

The parent molecule of Leesggglvgpggsmk, Infliximab, is a monoclonal antibody that
neutralizes the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-a). It is important
to note that as a proteolytic fragment, Leesggglvgpggsmek itself is not expected to have
biological activity related to this pathway. The diagram below illustrates the general signaling
cascade that Infliximab inhibits.
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Caption: Simplified TNF-a signaling pathway inhibited by Infliximab.
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Conclusion

While "Leesggglvqpggsmk acetate" is identified as a constituent peptide of Infliximab, its
specific structural and functional properties as an isolated entity are not documented. This
guide provides a framework for its study, beginning with computationally predicted
physicochemical properties and a hypothetical structural prediction workflow. We have outlined
detailed, standard experimental protocols for its chemical synthesis via SPPS, sequence
verification by mass spectrometry, and three-dimensional structure determination using NMR
spectroscopy. These methodologies provide a clear path for any researcher aiming to perform
a comprehensive, de novo characterization of this peptide. The biological context of its parent
molecule is provided for reference, although the fragment itself is presumed to be inactive. All
predicted data herein require rigorous experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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